An In-Depth Technical Guide to tert-Butyl 1H-pyrrol-1-ylcarbamate (CAS No. 937046-95-2)
An In-Depth Technical Guide to tert-Butyl 1H-pyrrol-1-ylcarbamate (CAS No. 937046-95-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 1H-pyrrol-1-ylcarbamate, a key building block in modern medicinal chemistry. With the CAS Number 937046-95-2, this molecule, also known as N-(Boc-amino)pyrrole, serves as a versatile precursor in the synthesis of complex nitrogen-containing heterocyclic compounds. This document details its physicochemical properties, provides a representative synthetic protocol with mechanistic insights, explores its applications in drug discovery, and outlines essential safety and handling information.
Introduction: The Strategic Importance of tert-Butyl 1H-pyrrol-1-ylcarbamate
tert-Butyl 1H-pyrrol-1-ylcarbamate is a bifunctional organic molecule that strategically combines a pyrrole ring with a Boc-protected amino group. The pyrrole moiety is a privileged scaffold found in a vast array of biologically active natural products and synthetic drugs, exhibiting activities such as antibacterial, anti-inflammatory, and anticancer properties.[1][2] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine under various reaction conditions while allowing for facile deprotection under acidic conditions, enabling its sequential use in multi-step syntheses.[3] This combination makes tert-Butyl 1H-pyrrol-1-ylcarbamate a valuable intermediate for introducing the 1-aminopyrrole moiety into target molecules, particularly in the development of novel therapeutics.[3][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization in research and development.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 937046-95-2 | [5][6] |
| Molecular Formula | C₉H₁₄N₂O₂ | [5] |
| Molecular Weight | 182.22 g/mol | [5] |
| Appearance | White solid | [5] |
| Purity | >98% (typical) | [5] |
| Storage | Sealed in dry, 2-8°C | [7] |
Spectroscopic Data
While a comprehensive, publicly available spectral dataset for tert-Butyl 1H-pyrrol-1-ylcarbamate is not readily found in peer-reviewed literature, typical spectroscopic features can be inferred from its structure and data for analogous compounds.
-
¹H NMR: Protons on the pyrrole ring would appear in the aromatic region, while the tert-butyl group would exhibit a characteristic singlet in the upfield region.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the carbamate, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the pyrrole ring.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the carbamate, C=O stretching of the carbonyl group, and C-N stretching.
-
Mass Spectrometry: The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ would be observed, confirming the molecular weight.
Synthesis and Mechanism
The synthesis of tert-Butyl 1H-pyrrol-1-ylcarbamate typically involves the N-amination of pyrrole followed by protection of the resulting amino group with a tert-butyloxycarbonyl (Boc) group. While a specific, detailed protocol for this exact molecule is not prevalent in readily accessible scientific literature, a general and adaptable procedure can be derived from established methods for the synthesis of N-amino heterocycles and their subsequent Boc protection.
Conceptual Synthetic Workflow
The synthesis can be envisioned as a two-step process:
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N-Amination of Pyrrole: This step introduces the nitrogen atom at the 1-position of the pyrrole ring.
-
Boc Protection: The newly introduced amino group is then protected with di-tert-butyl dicarbonate (Boc₂O).
Caption: Conceptual workflow for the synthesis of tert-Butyl 1H-pyrrol-1-ylcarbamate.
Representative Experimental Protocol (Adapted)
This protocol is a representative procedure for the Boc protection of an amino group and can be adapted for the synthesis of the title compound from 1-aminopyrrole.
Materials:
-
1-Aminopyrrole (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 - 1.2 eq)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-aminopyrrole in the chosen anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
Add the base (e.g., triethylamine) dropwise to the stirred solution.
-
In a separate flask, dissolve di-tert-butyl dicarbonate in a small amount of the same anhydrous solvent.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.[8]
Mechanistic Considerations
The Boc protection of the amino group proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate. The subsequent collapse of the tetrahedral intermediate, facilitated by the departure of a tert-butoxide and carbon dioxide, results in the formation of the stable carbamate. The base is crucial to deprotonate the nitrogen atom, increasing its nucleophilicity, and to neutralize the acidic byproducts.
Applications in Drug Discovery and Organic Synthesis
The utility of tert-Butyl 1H-pyrrol-1-ylcarbamate lies in its ability to serve as a precursor to a variety of more complex molecules, particularly those with therapeutic potential.
Role as a Pharmaceutical Intermediate
This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of various active compounds.[3][4] The pyrrole nucleus is a key structural feature in many drugs, and the protected amino group provides a handle for further functionalization or for participating in coupling reactions.
Precursor for Kinase Inhibitors
The pyrrole scaffold is a common feature in many kinase inhibitors.[9] Dysregulated kinase activity is implicated in numerous diseases, including cancer, making kinase inhibitors a major focus of drug discovery.[10][11] tert-Butyl 1H-pyrrol-1-ylcarbamate can be used in the synthesis of pyrrole-containing kinase inhibitors, where the pyrrole ring can form key interactions within the ATP-binding pocket of the kinase. The N-amino functionality, after deprotection, can be further elaborated to introduce other pharmacophoric features or to act as a linker to other parts of the inhibitor.
Synthesis of Antiviral and Other Bioactive Compounds
Pyrrole derivatives have also shown promise as antiviral agents.[12][13] The unique electronic properties of the pyrrole ring can contribute to interactions with viral proteins. tert-Butyl 1H-pyrrol-1-ylcarbamate provides a convenient starting point for the synthesis of novel pyrrole-based compounds for screening against various viral targets.
Caption: Synthetic utility of tert-Butyl 1H-pyrrol-1-ylcarbamate in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-Butyl 1H-pyrrol-1-ylcarbamate.
Hazard Identification
Based on available data, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
First Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Conclusion
tert-Butyl 1H-pyrrol-1-ylcarbamate (CAS No. 937046-95-2) is a strategically important and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a pyrrole ring and a Boc-protected amino group provides a valuable platform for the synthesis of a wide range of complex, nitrogen-containing heterocyclic compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective application in the discovery and development of novel pharmaceuticals.
References
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-
ResearchGate. (2024). Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate. Retrieved from [Link]
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Meikem. (n.d.). MC011959 tert-Butyl 1h-pyrrol-1-ylcarbamate. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
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Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
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SciSpace. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]
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PubMed. (2017). Novel thioglycosyl analogs of glycosyltransferase substrates as antiviral compounds against classical swine fever virus and hepatitis C virus. Retrieved from [Link]
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